molecular formula C13H18N2O2 B2892735 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile CAS No. 1436221-85-0

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile

Cat. No.: B2892735
CAS No.: 1436221-85-0
M. Wt: 234.299
InChI Key: QQWCRFWKSSONPB-UHFFFAOYSA-N
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Description

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile is an organic compound with a complex structure that includes a morpholine ring, a cyclohexene ring, and a nitrile group

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile typically involves the reaction of cyanoacetamides with cyclohexanone in the presence of a basic catalyst such as morpholine. This reaction can be carried out under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile is not well understood. it is likely to interact with various molecular targets and pathways depending on its specific structure and functional groups. Further research is needed to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile include other morpholine derivatives and compounds with cyclohexene or nitrile groups. Examples include:

  • 4-(Cyclohex-1-en-1-yl)morpholine
  • Cyanoacetamide derivatives

Uniqueness

The uniqueness of this compound lies in its combination of a morpholine ring, a cyclohexene ring, and a nitrile group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[2-(cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-9-12-10-17-7-6-15(12)13(16)8-11-4-2-1-3-5-11/h4,12H,1-3,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWCRFWKSSONPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CC(=O)N2CCOCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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